1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C13H17FN2O3S and a molecular weight of 300.35 g/mol This compound is characterized by the presence of a piperidine ring substituted with a fluoro and methylsulfonyl group on the phenyl ring, and a carboxamide group on the piperidine ring
Scientific Research Applications
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various biological activities, including anti-inflammatory and analgesic activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Future Directions
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with an appropriate amine under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Comparison with Similar Compounds
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-amine: This compound has an amine group instead of a carboxamide group.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-alcohol: This compound features an alcohol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZSALPENKYPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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